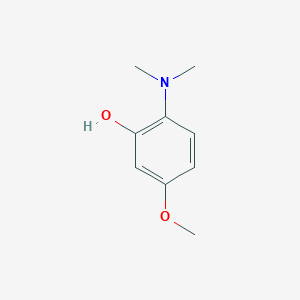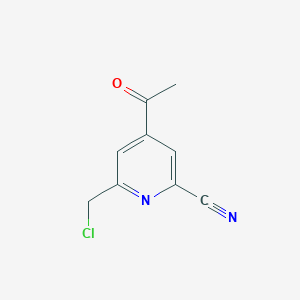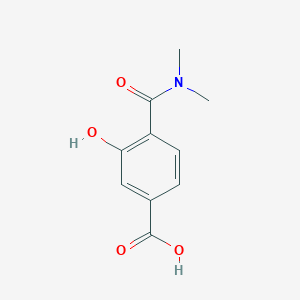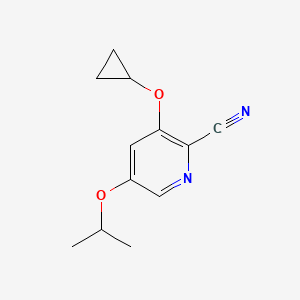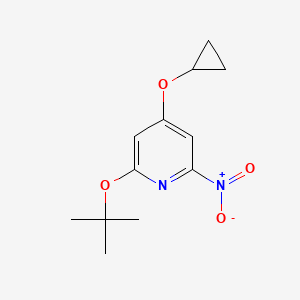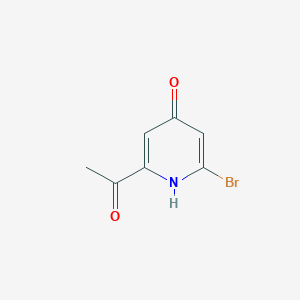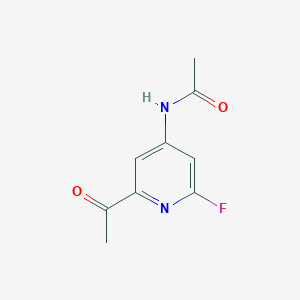
4-Tert-butoxy-2-(cyclopropylmethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butoxy-2-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O3 It is a phenolic compound characterized by the presence of a tert-butoxy group and a cyclopropylmethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-2-(cyclopropylmethoxy)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps :
Phenohydroxy Protection: The hydroxyl group of p-chlorophenol is protected using a suitable protecting group.
Grignard Reaction: The protected phenol undergoes a Grignard reaction with cyclopropylmethyl magnesium bromide to introduce the cyclopropylmethoxy group.
Etherification: The resulting intermediate is then etherified to introduce the tert-butoxy group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butoxy-2-(cyclopropylmethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Applications De Recherche Scientifique
4-Tert-butoxy-2-(cyclopropylmethoxy)phenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Tert-butoxy-2-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The tert-butoxy and cyclopropylmethoxy groups may also influence the compound’s lipophilicity and membrane permeability, impacting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butylphenol: Similar in structure but lacks the cyclopropylmethoxy group.
2-Tert-butyl-4-methoxyphenol: Contains a methoxy group instead of a cyclopropylmethoxy group.
4-Tert-butyl-2-methoxyphenol: Similar but with a different substitution pattern.
Uniqueness
4-Tert-butoxy-2-(cyclopropylmethoxy)phenol is unique due to the presence of both tert-butoxy and cyclopropylmethoxy groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxy)-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-11-6-7-12(15)13(8-11)16-9-10-4-5-10/h6-8,10,15H,4-5,9H2,1-3H3 |
Clé InChI |
YJFBETMNFMYLHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=C(C=C1)O)OCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


